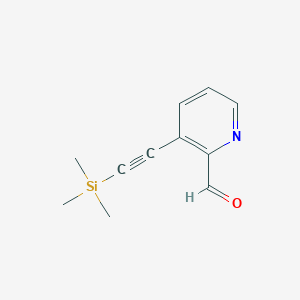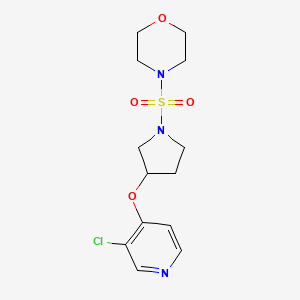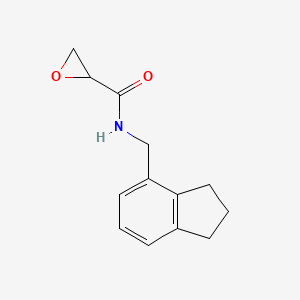
3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde is an organic compound with the molecular formula C11H13NOSi It features a pyridine ring substituted with an ethynyl group bearing a trimethylsilyl moiety and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and trimethylsilylacetylene.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction between 3-bromopyridine and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction forms the 3-(2-(Trimethylsilyl)ethynyl)pyridine intermediate.
Formylation: The intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group, yielding this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Fluoride ions (e.g., TBAF) to remove the trimethylsilyl group.
Major Products Formed
Oxidation: 3-(2-(Trimethylsilyl)ethynyl)picolinic acid.
Reduction: 3-(2-(Trimethylsilyl)ethynyl)picolinyl alcohol.
Substitution: 3-(2-(Hydroxyethynyl)picolinaldehyde.
Aplicaciones Científicas De Investigación
3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of ligands for coordination chemistry.
Biology: The compound can be used in the design of fluorescent probes for biological imaging due to its ability to form conjugated systems.
Industry: Used in the production of specialty chemicals and materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde depends on its specific application. In coordination chemistry, it acts as a ligand that can coordinate to metal centers through the nitrogen atom of the pyridine ring and the aldehyde group. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and material science.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Ethynyl)picolinaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered.
3-(2-(Trimethylsilyl)ethynyl)benzaldehyde: Contains a benzene ring instead of a pyridine ring, affecting its electronic properties.
Uniqueness
3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde is unique due to the presence of both the trimethylsilyl group and the aldehyde group on a pyridine ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research.
Propiedades
IUPAC Name |
3-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOSi/c1-14(2,3)8-6-10-5-4-7-12-11(10)9-13/h4-5,7,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOUHPYHXCKPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=CC=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide dihydrochloride](/img/structure/B2532875.png)
![3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2532877.png)
![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)
![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)

![(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2532888.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2532892.png)
![2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2532893.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2532894.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2532895.png)
![5-(1,3-benzothiazol-2-yl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B2532896.png)
